molecular formula C14H16N4O4S B2666616 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034375-14-7

1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2666616
CAS No.: 2034375-14-7
M. Wt: 336.37
InChI Key: LPEYMTAWAPCFGY-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic small molecule building block designed for chemical biology and drug discovery research. This compound features a hybrid structure combining imidazole and furopyridine heterocyclic systems, linked by a sulfonamide group. The imidazole-sulfonamide moiety is a recognized pharmacophore in medicinal chemistry, associated with diverse biological activities. Compounds containing the imidazole scaffold have been investigated for their anticancer potential, with some showing activity in the low micromolar range against specific cancer cell lines . Furthermore, the sulfonamide functional group is a key feature in many classes of therapeutic agents, including antibacterial drugs . The presence of the sulfonamide group also makes this compound a candidate for research into carbonic anhydrase inhibition, a mechanism relevant for treating conditions like glaucoma, epilepsy, and tumors . This makes it a versatile intermediate for researchers developing novel enzyme inhibitors or probing biological pathways. This product is provided for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-10-16-12(9-17(10)2)23(20,21)15-5-7-18-6-3-11-4-8-22-13(11)14(18)19/h3-4,6,8-9,15H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEYMTAWAPCFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the sulfonamide group, and the construction of the furo[2,3-c]pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from simpler organic precursors. The incorporation of the imidazole ring and the furo[2,3-c]pyridine moiety contributes to its unique structural properties, which are critical for its biological activity. The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of approximately 342.39 g/mol.

Pharmacological Applications

1. Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole-based compounds found that certain derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group in 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide suggests that it may also possess similar antimicrobial properties, potentially making it useful in treating bacterial infections .

2. Anticancer Potential
Imidazole-containing compounds have been investigated for their anticancer effects. The unique structure of this compound may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies indicate that modifications in imidazole derivatives can lead to increased cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). This mechanism could be beneficial for conditions such as arthritis or other inflammatory diseases .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
1,2-Dimethyl-N-(...)TBDTBDTBD

Table 2: Anticancer Activity of Imidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF-715
Compound DHeLa10
1,2-Dimethyl-N-(...)TBDTBDTBD

Mechanism of Action

The mechanism of action of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furo[2,3-c]pyridine moiety may also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural features and properties of the target compound with structurally related molecules from the literature:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Reported Activity Source
1,2-Dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide Furo[2,3-c]pyridine + imidazole Sulfonamide, dimethylimidazole, ketone ~418 (estimated) Not reported N/A
(S)-N-(1-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-... (7t) Pyrimido[4,5-d]pyrimidine Carboxamide, methylamino, ketone ~780 (estimated) Kinase inhibition (implied) [1]
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, ester, cyano 551.52 Not reported (structural focus) [4]
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]... (Example 24) Pyrido[2,3-c]pyridazine Benzothiazole, adamantane, carboxylic acid ~650 (estimated) Antiviral or enzyme inhibition [5]

Key Observations:

Core Heterocycles: The target compound’s furo[2,3-c]pyridine system is distinct from the pyrimido[4,5-d]pyrimidine in [1] and the tetrahydroimidazo[1,2-a]pyridine in [4]. The imidazole-sulfonamide moiety is a notable divergence from the carboxamide and ester groups in [1] and [4], suggesting differences in hydrogen-bonding capacity and target selectivity.

Functional Group Impact :

  • The sulfonamide group in the target compound is a strong hydrogen-bond acceptor, often critical for binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) . In contrast, [1] and [5] rely on carboxamide or benzothiazole groups for interactions.
  • The dimethylimidazole substituent may enhance lipophilicity compared to the nitro group in [4], which could influence membrane permeability.

Synthetic Complexity: The synthesis of fused furopyridine systems (as in the target compound) often requires multi-step cyclocondensation reactions, similar to the methods described for pyrimido[4,5-d]pyrimidines in [1] and thienopyrano[4,3-d]pyrimidines in [3]. However, the ethyl spacer linking the furopyridine and imidazole-sulfonamide introduces additional synthetic challenges, such as regioselective alkylation.

Pharmacological Hypotheses Based on Structural Analogues

  • Kinase Inhibition: Pyrimido[4,5-d]pyrimidines (e.g., [1]) are known kinase inhibitors . The target compound’s sulfonamide group may similarly interact with ATP-binding pockets.
  • Antimicrobial Potential: Benzothiazole-containing compounds (e.g., [5]) exhibit antimicrobial activity . The furopyridine core in the target compound could mimic this behavior if the oxygen atom engages in key interactions.
  • Metabolic Stability : The dimethylimidazole group may improve metabolic stability compared to ester-containing analogs (e.g., [4]), which are prone to hydrolysis .

Biological Activity

The compound 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and key functional groups. It contains an imidazole ring, a furo[2,3-c]pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 3
  • S : 1

Key Functional Groups

  • Imidazole ring
  • Sulfonamide group
  • Furo[2,3-c]pyridine moiety

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for their antimicrobial properties using the cylinder wells diffusion method. The most potent derivatives displayed significant inhibition zones against the tested pathogens .

CompoundActivity against S. aureusActivity against E. coli
1aSignificantModerate
1bHighSignificant

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. A study highlighted that certain imidazole-containing compounds could inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antitumor Activity

The compound's structure suggests possible antitumor activity. Imidazole derivatives have been reported to possess anticancer properties through various mechanisms including the inhibition of specific enzymes involved in tumor growth .

Case Study: Antitumor Evaluation

In vitro studies demonstrated that imidazole derivatives could inhibit cancer cell proliferation with IC50 values in the nanomolar range. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Other Biological Activities

Imidazole compounds have been associated with various other biological activities including:

  • Antidiabetic : Some derivatives have shown potential in lowering blood glucose levels.
  • Antiviral : Certain imidazole derivatives exhibit antiviral properties against specific viruses.
  • Antioxidant : The antioxidant capacity of these compounds helps in mitigating oxidative stress .

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